molecular formula C17H22N4O3 B11252738 4-tert-butyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide

4-tert-butyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide

Cat. No.: B11252738
M. Wt: 330.4 g/mol
InChI Key: NCICFNVNQYOTNT-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethyl-dioxo-tetrahydropyrimidinyl moiety, and a benzohydrazide group. Its molecular formula is C16H22N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-tert-butylbenzohydrazide and 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. These intermediates are then reacted under specific conditions to form the final product.

    Preparation of 4-tert-butylbenzohydrazide: This can be synthesized by reacting 4-tert-butylbenzoic acid with hydrazine hydrate under reflux conditions.

    Preparation of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: This intermediate is typically synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Final Step: The two intermediates are then combined in a condensation reaction, often in the presence of a catalyst such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or hydrazones.

Scientific Research Applications

4-tert-butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-2,6-dimethylacetophenone
  • 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

4-tert-butyl-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-tert-butyl-N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)12-8-6-11(7-9-12)15(23)19-18-13-10-14(22)21(5)16(24)20(13)4/h6-10,18H,1-5H3,(H,19,23)

InChI Key

NCICFNVNQYOTNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=CC(=O)N(C(=O)N2C)C

Origin of Product

United States

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